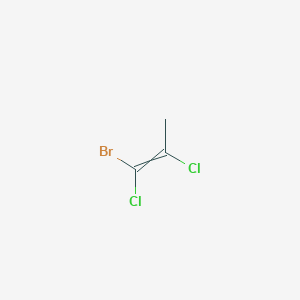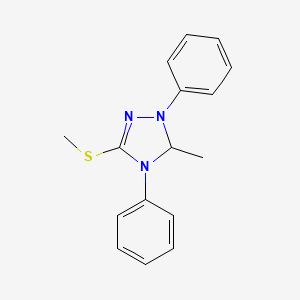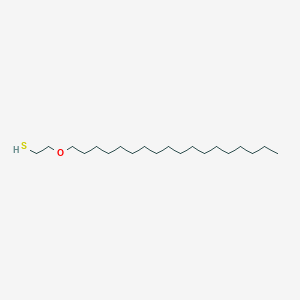![molecular formula C10H17N3O5S B14645199 N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid CAS No. 56357-59-6](/img/structure/B14645199.png)
N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-aminoanilino)ethyl]acetamide typically involves the reaction of 4-aminoaniline with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N-[2-(4-aminoanilino)ethyl]acetamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process .
化学反应分析
Types of Reactions
N-[2-(4-aminoanilino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
科学研究应用
N-[2-(4-aminoanilino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of N-[2-(4-aminoanilino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
N-acetyl-2-arylethylamines: Compounds containing an acetamide group linked to an arylethylamine.
Benzenesulfonamides: Compounds containing a benzenesulfonyl group.
Organosulfonamides: Compounds containing an organosulfonyl group.
Uniqueness
N-[2-(4-aminoanilino)ethyl]acetamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
属性
CAS 编号 |
56357-59-6 |
|---|---|
分子式 |
C10H17N3O5S |
分子量 |
291.33 g/mol |
IUPAC 名称 |
N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H15N3O.H2O4S/c1-8(14)12-6-7-13-10-4-2-9(11)3-5-10;1-5(2,3)4/h2-5,13H,6-7,11H2,1H3,(H,12,14);(H2,1,2,3,4) |
InChI 键 |
YHFIEVUGJJICFR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCNC1=CC=C(C=C1)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)

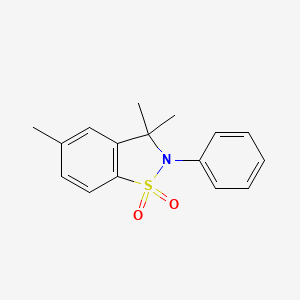
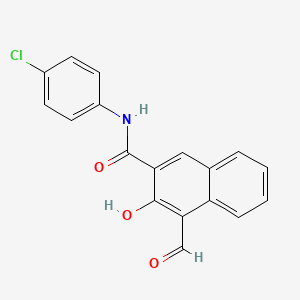
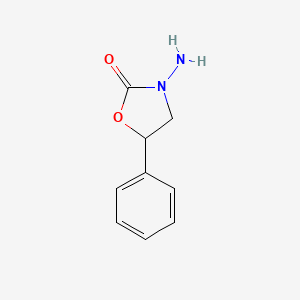
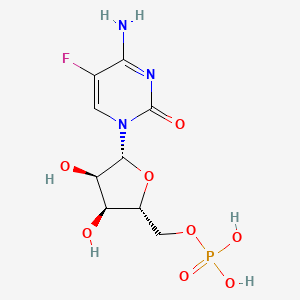
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
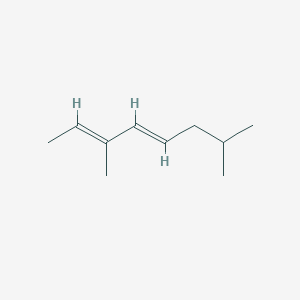
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
